molecular formula C32H24O2 B14575725 9-(Triphenylmethoxy)-9H-xanthene CAS No. 61307-90-2

9-(Triphenylmethoxy)-9H-xanthene

Cat. No.: B14575725
CAS No.: 61307-90-2
M. Wt: 440.5 g/mol
InChI Key: BWXVKXFORYGZRK-UHFFFAOYSA-N
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Description

9-(Triphenylmethoxy)-9H-xanthene is a specialized xanthene derivative of significant interest in synthetic organic chemistry. This compound features a tricyclic dibenzo[b,e]pyran core structure, where the central oxygen atom contributes to its unique electronic properties . The 9-position is functionalized with a triphenylmethoxy (trityl) group, a classic and robust protecting group for alcohols and other functional groups . This makes this compound a valuable building block and intermediate in multi-step synthetic sequences, particularly in the construction of complex molecules, including pharmaceuticals and functional materials. Researchers utilize this compound for its steric bulk and the orthogonal protection it can offer. The xanthene scaffold is structurally related to compounds used extensively in host-guest chemistry as versatile hosts for the inclusion of small organic molecules and in solvent-free reactions . Furthermore, 9-substituted xanthenes are recognized as important frameworks in medicinal chemistry, exhibiting a wide range of biological activities such as antibacterial, cytotoxic, and neuroprotective effects, making them valuable scaffolds in drug discovery campaigns . The structural rigidity and potential for π-stacking interactions, as observed in related xanthene crystal structures, also make this compound a candidate for the development of novel materials with specific optoelectronic properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

61307-90-2

Molecular Formula

C32H24O2

Molecular Weight

440.5 g/mol

IUPAC Name

9-trityloxy-9H-xanthene

InChI

InChI=1S/C32H24O2/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)34-31-27-20-10-12-22-29(27)33-30-23-13-11-21-28(30)31/h1-23,31H

InChI Key

BWXVKXFORYGZRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC4C5=CC=CC=C5OC6=CC=CC=C46

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Triphenylmethoxy)-9H-xanthene typically involves the reaction of xanthene derivatives with triphenylmethanol under acidic conditions. One common method includes the use of a Lewis acid catalyst such as aluminum chloride to facilitate the formation of the triphenylmethoxy group on the xanthene core. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and mixing. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 9-(Triphenylmethoxy)-9H-xanthene can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced xanthene derivatives.

    Substitution: The compound can participate in substitution reactions, where the triphenylmethoxy group can be replaced by other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic reagents like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Oxidized xanthene derivatives.

    Reduction: Reduced xanthene derivatives.

    Substitution: Substituted xanthene derivatives with various functional groups.

Scientific Research Applications

Chemistry: In organic synthesis, 9-(Triphenylmethoxy)-9H-xanthene is used as a building block for the synthesis of more complex molecules

Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound’s ability to interact with biological targets makes it a candidate for drug development.

Industry: In the materials science industry, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

Mechanism of Action

The mechanism of action of 9-(Triphenylmethoxy)-9H-xanthene involves its interaction with molecular targets through its triphenylmethoxy and xanthene moieties. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction cascades, where the compound influences cellular responses by altering the activity of key proteins and enzymes.

Comparison with Similar Compounds

Comparison with Similar Xanthene Derivatives

The following sections compare 9-(Triphenylmethoxy)-9H-xanthene with structurally and functionally related compounds, focusing on substituent effects, synthetic methodologies, catalytic performance, biological activity, and computational insights.

Structural and Substituent Effects

Substituents on the xanthene core significantly alter physicochemical properties:

Compound Substituents Key Properties
This compound 9-OTrityl (triphenylmethoxy) High steric hindrance; enhanced lipophilicity; potential for π-π interactions
9-Oxo-9H-xanthene-4-acetic acid 9-Oxo, 4-acetic acid Polar, bioactive; antitumor activity via TryR inhibition
9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene 9-Methoxy, 2-methoxyphenyl Planar distortion (C20–O3–C15–C16 torsion: 11.56°); crystal packing via C–H···π interactions
3,6,8-Trihydroxy-2-methoxy-1,4,7-tris(3-methyl-2-butenyl)-9H-xanthen-9-one Multiple hydroxyl, methoxy, prenyl groups High polarity; potential for antioxidant/antimicrobial activity

Computational Insights

DFT studies and dimerization energy calculations reveal structural and electronic trends:

  • Non-planar geometry: Benzylidene-substituted xanthenes exhibit a 90° angle between the benzylidene ring and xanthene cleft, reducing corrosion inhibition efficiency due to poor descriptor correlation .
  • Dimerization energies: 9H-xanthene·phenol complexes show stronger interactions (ΔE = −6.2 kcal/mol) than 9H-xanthene·toluene (ΔE = −4.8 kcal/mol), highlighting the role of hydrogen bonding .

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